
2-Chloro-6-fluoro-3-methylaniline
Overview
Description
2-Chloro-6-fluoro-3-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine, fluorine, and methyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by reduction and halogenation steps. For instance, the nitration of 2-chloro-6-fluoroaniline can be followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as acyl chlorides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are frequently used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of 2-Chloro-6-fluoro-3-methylaniline
The synthesis of this compound typically involves the chlorination and fluorination of aniline derivatives. A common method includes the reaction of 3-methylaniline with chlorinating agents followed by fluorination using fluorinating reagents. The process is crucial for obtaining the compound in a pure form suitable for further applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Compound | Activity | Target Bacteria |
---|---|---|
This compound | Moderate | Escherichia coli, Staphylococcus aureus |
Related derivatives | High | Klebsiella pneumoniae, Pseudomonas aeruginosa |
These findings suggest that the compound could be developed into potential antimicrobial agents.
Pharmacological Applications
The compound's structure allows it to interact with biological targets effectively. It has been explored for its potential as a precursor in synthesizing pharmaceuticals targeting various diseases, including cancer and infections. For example, certain derivatives have been tested for their ability to inhibit specific enzymes or receptors involved in disease processes.
Case Studies
-
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several synthesized derivatives of this compound. The results indicated that modifications at the para position significantly enhanced activity against Staphylococcus aureus. The study concluded that structural variations could lead to improved therapeutic agents. -
Synthesis of Anticancer Agents
Another research project focused on synthesizing anticancer agents from this compound derivatives. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemicals. Its derivatives can be utilized as herbicides or pesticides due to their ability to disrupt biological processes in target pests or weeds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-6-chloroaniline: Similar structure but lacks the methyl group.
3-Chloro-4-fluoroaniline: Different substitution pattern on the aniline ring.
Uniqueness
2-Chloro-6-fluoro-3-methylaniline is unique due to the specific combination of chlorine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Biological Activity
2-Chloro-6-fluoro-3-methylaniline (CAS Number: 886501-03-7) is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine and fluorine atoms, as well as a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific research on its mechanisms and applications remains limited.
The molecular formula of this compound is , with a molecular weight of approximately 159.59 g/mol. The presence of halogen substituents enhances its reactivity, making it a candidate for various synthetic applications in pharmaceuticals and agrochemicals.
Property | Value |
---|---|
Molecular Formula | C7H7ClFN |
Molecular Weight | 159.59 g/mol |
IUPAC Name | This compound |
CAS Number | 886501-03-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme inhibition and interactions with various biological targets. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics.
Toxicity and Safety
The compound poses toxicity risks upon ingestion or inhalation and can cause skin irritation upon contact. These safety concerns necessitate careful handling in laboratory and industrial settings. Toxicological studies suggest that exposure to this compound can lead to adverse health effects, emphasizing the importance of safety protocols during its use.
The precise mechanism of action for this compound is not fully elucidated due to the limited availability of specific studies. However, its electrophilic nature—stemming from the presence of chlorine and fluorine—suggests that it may participate in nucleophilic substitution reactions, potentially leading to interactions with cellular components such as proteins and nucleic acids.
Interaction Studies
Studies have demonstrated that this compound can modulate biological pathways by interacting with various enzymes. For example, it has shown potential in inhibiting methionine S-adenosyltransferase (MAT2A), an enzyme implicated in liver and colorectal cancers . This inhibition may provide a therapeutic avenue for targeting specific cancer types.
Case Studies
A notable case study involved the examination of structural analogs of this compound in the context of cancer treatment. The study highlighted the enhanced potency of certain analogs compared to traditional agents, suggesting that modifications to the halogen substituents could yield compounds with improved efficacy against tumor cells .
Applications
The unique properties of this compound make it a valuable compound for further research in both synthetic chemistry and biological applications. Its potential uses include:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes.
- Agrochemical Synthesis : In the development of herbicides or pesticides due to its reactivity.
- Toxicological Studies : Understanding its effects on human health and environmental safety.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDOBEHSBNTVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287985 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-03-7 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-3-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.